[2-(3-Bromo-5-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Overview
Description
“[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester”, also known as BFPE-CB, is an organic compound that has gained much attention in recent years due to its potential applications in various fields of research and industry. The molecular formula of this compound is C13H17BrFNO3 .
Synthesis Analysis
The synthesis of this compound involves multiple steps . The first step involves the use of tin (II) chloride in ethanol at 50 °C for 2 hours. The second step involves the use of triethylamine in dichloromethane for 10 hours at a temperature between 0 and 10 °C .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromo-fluorophenoxy group attached to an ethyl-carbamic acid tert-butyl ester . The molecular weight of this compound is 334.18 g/mol.
Scientific Research Applications
Synthesis and Characterization
- Synthetic and Crystallographic Studies : This compound has been synthesized from relevant precursors and characterized using various techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction studies. It was found to have a non-planar conformation except for the carbazole moiety, as observed in studies like those by Kant et al. (2015) (Kant, Singh, & Agarwal, 2015).
Application in Asymmetric Synthesis
- Diastereoselective Reactions : The compound has been explored in diastereoselective intramolecular α-amidoalkylation reactions, contributing to the asymmetric synthesis of complex molecules, as studied by Garcia et al. (2006) (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Utility in Organic Synthesis
- Spirocyclic Indoline Lactone Synthesis : Hodges et al. (2004) demonstrated its use in the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester, showing its potential in synthesizing biologically active compounds (Hodges, Wang, & Riley, 2004).
In Biologically Active Compound Synthesis
- Lactone Intermediate Preparation : The compound has been used in the preparation of lactone intermediates for aspartyl protease inhibitors, as shown by Urban and Jasys (2004), highlighting its importance in medicinal chemistry (Urban & Jasys, 2004).
Role in Dendritic Macromolecule Synthesis
- Water-Soluble Dendritic Macromolecules : Research by Pesak et al. (1997) involved using tert-butyl esters to synthesize phenylacetylene dendrimers, which are significant in the field of polymer science (Pesak, Moore, & Wheat, 1997).
Application in Polymer Chemistry
- Nonionic Water-Dispersible Polymers : Zhan and Liu (2017) used a similar compound to synthesize water-dispersible poly(fluorene-alt-1,4-divinylenephenylene)s, which are useful in polymer chemistry and materials science (Zhan & Liu, 2017).
Deprotection in Organic Synthesis
- Deprotection of tert-butyl Carbamates, Esters, and Ethers : Li et al. (2006) explored aqueous phosphoric acid as a reagent for deprotecting tert-butyl carbamates, esters, and ethers, demonstrating its relevance in synthetic methodologies (Li et al., 2006).
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromo-5-fluorophenoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-4-5-18-11-7-9(14)6-10(15)8-11/h6-8H,4-5H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFXYDNWQPYCCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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